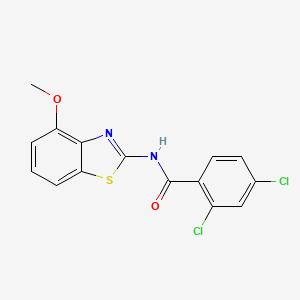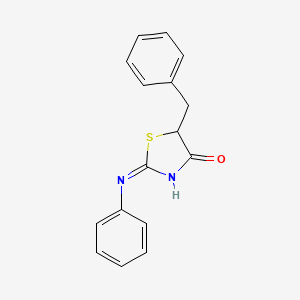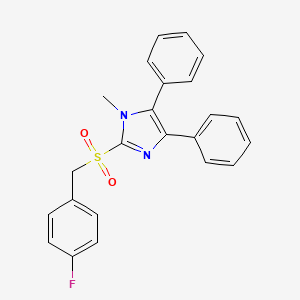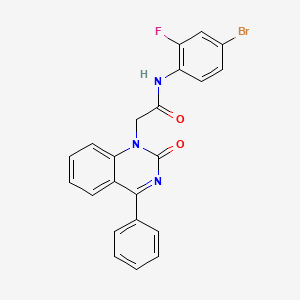
1-(Difluoromethoxy)propan-2-amine hcl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Difluoromethoxy)propan-2-amine hydrochloride, with the CAS Number 2413883-16-4, is a chemical compound with a molecular weight of 161.58 . It is a powder in physical form . The IUPAC name for this compound is 1-(difluoromethoxy)propan-2-amine hydrochloride .
Molecular Structure Analysis
The InChI code for 1-(Difluoromethoxy)propan-2-amine hydrochloride is 1S/C4H9F2NO.ClH/c1-3(7)2-8-4(5)6;/h3-4H,2,7H2,1H3;1H . This code provides a specific textual identifier for the compound’s molecular structure.Physical And Chemical Properties Analysis
1-(Difluoromethoxy)propan-2-amine hydrochloride is a powder . It has a molecular weight of 161.58 .作用機序
1-(Difluoromethoxy)propan-2-amine hcl is believed to act as a substrate for the dopamine and norepinephrine transporters, leading to the release of these neurotransmitters from presynaptic terminals. This results in increased levels of dopamine and norepinephrine in the synaptic cleft, leading to enhanced neurotransmission. This compound has also been found to inhibit monoamine oxidase (MAO), which is responsible for the breakdown of dopamine and norepinephrine.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to increase locomotor activity in animals and improve cognitive function in humans. This compound has also been found to increase the release of dopamine and norepinephrine in the brain, leading to enhanced neurotransmission. Additionally, this compound has been found to have antidepressant-like effects.
実験室実験の利点と制限
1-(Difluoromethoxy)propan-2-amine hcl has several advantages for use in laboratory experiments. It is a potent and selective substrate for the dopamine and norepinephrine transporters, making it a useful tool for investigating the role of these transporters in neurotransmission. This compound is also stable and can be easily synthesized using established methods. However, this compound has limitations in laboratory experiments, including its potential toxicity and the need for careful handling due to its hazardous nature.
将来の方向性
There are several future directions for research involving 1-(Difluoromethoxy)propan-2-amine hcl. One area of research is the development of this compound derivatives with improved pharmacological properties. Another area of research is the investigation of the effects of this compound on other neurotransmitter systems, such as serotonin and glutamate. Additionally, further studies are needed to investigate the potential therapeutic applications of this compound for the treatment of psychiatric disorders.
合成法
1-(Difluoromethoxy)propan-2-amine hcl can be synthesized using various methods, including the reaction of 1,2-difluoro-1-methoxyethane with ammonia and subsequent reduction with lithium aluminum hydride. Another method involves the reaction of 1,2-difluoro-1-methoxyethane with hydroxylamine hydrochloride followed by reduction with sodium borohydride. The synthesis of this compound requires careful attention to safety protocols due to the use of hazardous chemicals.
科学的研究の応用
1-(Difluoromethoxy)propan-2-amine hcl has been used in various scientific research applications. It has been investigated for its potential use as a drug for the treatment of attention-deficit/hyperactivity disorder (ADHD) and depression. This compound has also been used in studies to investigate the role of dopamine and norepinephrine in the brain and their effects on behavior. Additionally, this compound has been used in studies to investigate the effects of amphetamine analogues on neurotransmitter transporters.
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements associated with the compound are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
特性
IUPAC Name |
1-(difluoromethoxy)propan-2-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9F2NO.ClH/c1-3(7)2-8-4(5)6;/h3-4H,2,7H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSKKLZIHLZEGKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC(F)F)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClF2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2413883-16-4 |
Source


|
| Record name | 1-(difluoromethoxy)propan-2-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

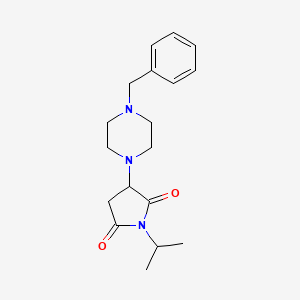

![1-(2,5-dimethoxyphenyl)-4-[1-(2,5-dimethylbenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2850975.png)
![2-Isopropyl-[1,2,4]triazolo[1,5-a]pyridin-7-amine](/img/structure/B2850976.png)
![2-Bromo-1-[5-(2,4-dichlorophenyl)-2-furyl]-1-ethanone](/img/structure/B2850980.png)

![ethyl 3-(2-chloro-6-fluorophenyl)-2-[1-(6-fluoro-2-pyridinyl)-1H-pyrazol-5-yl]propanoate](/img/structure/B2850982.png)
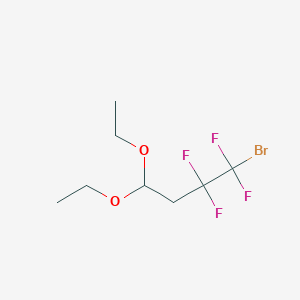
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((5-(2-(naphthalen-1-yl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide](/img/structure/B2850988.png)

